N-(5-bromopyrimidin-2-yl)-N-methylcarbamoyl chloride
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Overview
Description
N-(5-bromopyrimidin-2-yl)-N-methylcarbamoyl chloride is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopyrimidin-2-yl)-N-methylcarbamoyl chloride typically involves the bromination of pyrimidine followed by the introduction of a carbamoyl chloride group. One common method involves the reaction of 5-bromopyrimidine with N-methylcarbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving steps such as recrystallization and purification through chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromopyrimidin-2-yl)-N-methylcarbamoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Condensation Reactions: The carbamoyl chloride group can react with amines to form urea derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and palladium catalysts for cross-coupling reactions.
Condensation Reactions: Reagents such as primary or secondary amines are used under mild heating conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Formation of various substituted pyrimidine derivatives.
Condensation Reactions: Formation of urea derivatives.
Reduction Reactions: Formation of amine or alcohol derivatives.
Scientific Research Applications
N-(5-bromopyrimidin-2-yl)-N-methylcarbamoyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Material Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(5-bromopyrimidin-2-yl)-N-methylcarbamoyl chloride involves its interaction with specific molecular targets. The bromine atom and the carbamoyl chloride group can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing structures. These interactions can affect the biological activity of the compound, making it useful in drug design and development .
Comparison with Similar Compounds
Similar Compounds
N-(5-bromopyrimidin-2-yl)acetamide: This compound is similar in structure but has an acetamide group instead of a carbamoyl chloride group.
5-bromo-2-iodopyrimidine: This compound has an additional iodine atom, making it useful in selective palladium-catalyzed cross-coupling reactions.
Uniqueness
N-(5-bromopyrimidin-2-yl)-N-methylcarbamoyl chloride is unique due to its specific functional groups, which allow for a wide range of chemical modifications and applications. Its ability to undergo various types of reactions makes it a versatile compound in both research and industrial settings.
Properties
CAS No. |
2680531-57-9 |
---|---|
Molecular Formula |
C6H5BrClN3O |
Molecular Weight |
250.5 |
Purity |
95 |
Origin of Product |
United States |
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